molecular formula C8H14ClNO2 B12309303 rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans

rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans

Cat. No.: B12309303
M. Wt: 191.65 g/mol
InChI Key: NCRKCWMIKUBESC-UHFFFAOYSA-N
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Description

rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminocyclohexene ring and a carboxylate group. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the amino group: The amino group can be introduced via reductive amination or through the use of a suitable protecting group strategy.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition or activation of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans is unique due to its specific structural features, such as the aminocyclohexene ring and the carboxylate group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 5-aminocyclohex-3-ene-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2,4,6-7H,3,5,9H2,1H3;1H

InChI Key

NCRKCWMIKUBESC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=CC(C1)N.Cl

Origin of Product

United States

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